molecular formula C13H24O2 B14564121 2-Cyclohexyl-4,4,6-trimethyl-1,3-dioxane CAS No. 61920-28-3

2-Cyclohexyl-4,4,6-trimethyl-1,3-dioxane

Cat. No.: B14564121
CAS No.: 61920-28-3
M. Wt: 212.33 g/mol
InChI Key: MRBZFPINQZIBSB-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4,4,6-trimethyl-1,3-dioxane is an organic compound with a unique structure that includes a cyclohexyl group and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-4,4,6-trimethyl-1,3-dioxane typically involves the reaction of cyclohexanone with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dioxane ring. The reaction conditions often include the use of sulfuric acid or hydrochloric acid as the catalyst, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-4,4,6-trimethyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Cyclohexyl-4,4,6-trimethyl-1,3-dioxane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-4,4,6-trimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexyl-4,4,6-trimethyl-1,3-dioxane is unique due to its specific combination of a cyclohexyl group and a dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

61920-28-3

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

2-cyclohexyl-4,4,6-trimethyl-1,3-dioxane

InChI

InChI=1S/C13H24O2/c1-10-9-13(2,3)15-12(14-10)11-7-5-4-6-8-11/h10-12H,4-9H2,1-3H3

InChI Key

MRBZFPINQZIBSB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC(O1)C2CCCCC2)(C)C

Origin of Product

United States

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